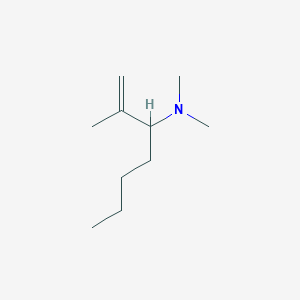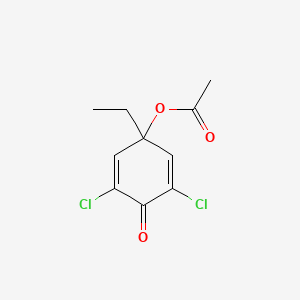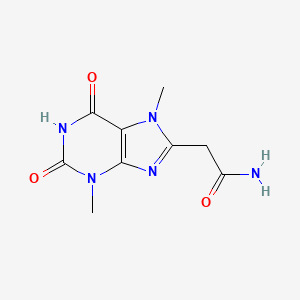
N,N,2-Trimethylhept-1-en-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethylhept-1-en-3-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a heptene backbone with methyl groups attached to the nitrogen and the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylhept-1-en-3-amine typically involves the alkylation of hept-1-en-3-amine with methylating agents. One common method is the reaction of hept-1-en-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same alkylation reaction but with optimized parameters for temperature, pressure, and reactant concentrations to maximize efficiency and output.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N,2-Trimethylhept-1-en-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2-Trimethylhept-1-en-3-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form hydrogen bonds and engage in ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
N,N-Dimethylhept-1-en-3-amine: Similar structure but lacks the additional methyl group on the second carbon.
N,N,2-Trimethylhex-1-en-3-amine: Similar structure but with a shorter carbon chain.
Uniqueness: N,N,2-Trimethylhept-1-en-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar amines. The presence of the additional methyl group on the second carbon can affect its steric and electronic properties, making it distinct in its chemical behavior and applications.
Properties
CAS No. |
61308-04-1 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,N,2-trimethylhept-1-en-3-amine |
InChI |
InChI=1S/C10H21N/c1-6-7-8-10(9(2)3)11(4)5/h10H,2,6-8H2,1,3-5H3 |
InChI Key |
XHPMDNGXGHSJTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)

![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)


![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)



![N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine](/img/structure/B14586657.png)

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
![Tributyl{[2-methyl-1-(oxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14586675.png)
